molecular formula C7H12ClN3O2 B2578064 5-[(Azetidin-3-yloxy)methyl]-3-methyl-1,2,4-oxadiazole hydrochloride CAS No. 1955520-09-8

5-[(Azetidin-3-yloxy)methyl]-3-methyl-1,2,4-oxadiazole hydrochloride

Cat. No.: B2578064
CAS No.: 1955520-09-8
M. Wt: 205.64
InChI Key: GDIJKKKZYIDMJT-UHFFFAOYSA-N
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Description

5-[(Azetidin-3-yloxy)methyl]-3-methyl-1,2,4-oxadiazole hydrochloride is a synthetic small molecule featuring the 1,2,4-oxadiazole heterocycle, a scaffold recognized for its significant bioisosteric properties and metabolic stability, serving as a robust analog for ester and amide functionalities in medicinal chemistry . This compound is of high interest in early-stage drug discovery for developing novel therapeutic agents, particularly within neuroscience and oncology. The 1,2,4-oxadiazole core is a privileged structure in pharmacology, with documented derivatives exhibiting a wide spectrum of biological activities, including potent inhibition of key neurological enzymes such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), making it a compelling candidate for research into multifunctional agents for complex neurodegenerative conditions . Furthermore, the structural motif is frequently investigated for its potential to interact with various enzymes and receptors, such as histone deacetylases (HDAC) and kinase targets, which are critical pathways in cancer cell proliferation . The azetidine moiety contributes to the molecule's three-dimensional structure and may influence its pharmacokinetic profile and binding affinity. Researchers value this compound for designing and synthesizing novel analogs to explore structure-activity relationships (SAR) and develop multi-target-directed ligands (MTDLs) aimed at addressing multifactorial diseases like Alzheimer's through simultaneous modulation of multiple biological pathways .

Properties

IUPAC Name

5-(azetidin-3-yloxymethyl)-3-methyl-1,2,4-oxadiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2.ClH/c1-5-9-7(12-10-5)4-11-6-2-8-3-6;/h6,8H,2-4H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDIJKKKZYIDMJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)COC2CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Azetidin-3-yloxy)methyl]-3-methyl-1,2,4-oxadiazole hydrochloride typically involves the reaction of azetidine derivatives with oxadiazole precursors. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine. The process may involve multiple steps, including the formation of intermediate compounds, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial settings to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

5-[(Azetidin-3-yloxy)methyl]-3-methyl-1,2,4-oxadiazole hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional functional groups, while reduction can produce simpler azetidine compounds .

Scientific Research Applications

5-[(Azetidin-3-yloxy)methyl]-3-methyl-1,2,4-oxadiazole hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(Azetidin-3-yloxy)methyl]-3-methyl-1,2,4-oxadiazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs and their distinguishing features are summarized below:

Compound Name Substituents (Position 3 and 5) Molecular Formula Molecular Mass Key References
Target Compound : 5-[(Azetidin-3-yloxy)methyl]-3-methyl-1,2,4-oxadiazole hydrochloride 3-Methyl, 5-[(Azetidin-3-yloxy)methyl] Not explicitly provided (inferred as ~C₉H₁₃ClN₄O₂) ~250–260 (estimated) N/A (synthesis inferred from )
5-(3-Azetidinyl)-3-benzyl-1,2,4-oxadiazole hydrochloride 3-Benzyl, 5-Azetidinyl C₁₂H₁₄ClN₃O 251.714
5-(Azetidin-3-yl)-3-(2-methoxyethyl)-1,2,4-oxadiazole hydrochloride 3-(2-Methoxyethyl), 5-Azetidinyl C₈H₁₄ClN₃O₂ 219.67
5-(Azetidin-3-yl)-3-propyl-1,2,4-oxadiazole hydrochloride 3-Propyl, 5-Azetidinyl C₈H₁₄ClN₃O 219.67 (estimated)

Structural Insights :

  • 3-Methyl substitution (target compound) likely confers moderate lipophilicity, balancing solubility and membrane permeability.
  • Methoxyethyl and propyl groups () introduce polar or flexible aliphatic chains, altering pharmacokinetic profiles.

Example :

  • Compound 6a (5-(1-benzylpiperidin-4-yl)-3-phenyl-1,2,4-oxadiazole) was synthesized via hydroxylamine-mediated cyclization, followed by HCl salt precipitation .
  • Analogous steps likely apply to the target compound, with azetidine-3-ol derivatives as intermediates.

Physicochemical Properties

Property Target Compound 3-Benzyl Analog 3-Methoxyethyl Analog
Molecular Formula ~C₉H₁₃ClN₄O₂ C₁₂H₁₄ClN₃O C₈H₁₄ClN₃O₂
Molecular Mass ~250–260 251.714 219.67
Polarity Moderate (methyl + azetidine) High (benzyl) High (methoxyethyl)
Solubility Likely soluble in polar solvents (HCl salt) Reduced aqueous solubility (aromatic) Enhanced solubility (polar chain)

Key Observations :

  • The target compound’s methyl group may improve metabolic stability compared to bulkier substituents (e.g., benzyl).
  • Methoxyethyl analogs () exhibit lower molecular mass and higher polarity, favoring renal excretion.

Activity Trends :

  • 3-Methyl substitution (target) may optimize target binding (e.g., enzyme active sites) without steric hindrance.
  • Benzyl groups () could enhance CNS activity but increase toxicity risks.

Biological Activity

5-[(Azetidin-3-yloxy)methyl]-3-methyl-1,2,4-oxadiazole hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including relevant studies, mechanisms of action, and comparative data.

The chemical structure and properties of this compound are summarized in the following table:

Property Details
Chemical FormulaC₇H₁₂ClN₃O₂
Molecular Weight205.64 g/mol
IUPAC Name2-(azetidin-3-yloxymethyl)-5-methyl-1,3,4-oxadiazole; hydrochloride
PubChem CID68484519
AppearanceOil
Storage Temperature4 °C

Antimicrobial Activity

Recent studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-oxadiazoles have demonstrated strong bactericidal effects against various strains of bacteria including Staphylococcus spp. and Escherichia coli . The mechanism of action typically involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Anticancer Activity

Research on the anticancer potential of oxadiazole derivatives has indicated promising results. For example, compounds in this class have been tested against several cancer cell lines such as PC-3 (prostate cancer), HCT-116 (colon cancer), and ACHN (renal cancer) . The IC₅₀ values for these compounds ranged from 0.67 to 0.87 µM, indicating potent cytotoxic effects.

Table: Anticancer Activity Data

Compound Cell Line IC₅₀ (µM)
Compound APC-30.67
Compound BHCT-1160.80
Compound CACHN0.87

Cytotoxicity Studies

Cytotoxicity studies conducted on normal cell lines such as L929 showed that certain derivatives did not exhibit significant toxicity at lower concentrations. In fact, some compounds increased cell viability at specific concentrations . This suggests a favorable therapeutic index for the use of these compounds in clinical settings.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in DNA replication and repair.
  • Modulation of Cell Signaling Pathways: It may influence pathways related to apoptosis and cell cycle regulation.
  • Interaction with Cellular Membranes: The lipophilic nature may allow it to integrate into cellular membranes, disrupting their integrity.

Case Studies

Several case studies have documented the effectiveness of oxadiazole derivatives in preclinical models:

  • Study on Antimicrobial Efficacy: A study demonstrated that a related oxadiazole derivative significantly reduced bacterial load in infected models compared to controls.
  • Anticancer Efficacy in Vivo: In an animal model for colon cancer, administration of an oxadiazole derivative resulted in a marked reduction in tumor size compared to untreated groups.

Q & A

Q. What are the optimal synthetic routes for 5-[(Azetidin-3-yloxy)methyl]-3-methyl-1,2,4-oxadiazole hydrochloride, and how can side reactions be minimized?

  • Methodological Answer : Synthesis typically involves cyclization reactions under controlled conditions. For example:
  • Step 1 : Formation of the oxadiazole ring via condensation of amidoximes with carboxylic acid derivatives, using POCl₃ or other dehydrating agents under reflux (60–80°C) in anhydrous solvents like dichloromethane .
  • Step 2 : Introduction of the azetidine moiety via nucleophilic substitution or coupling reactions. Microwave-assisted synthesis (100–120°C, 30 min) improves yield (up to 85%) and reduces byproducts .
  • Key Reagents : Phosphorus oxychloride for cyclization; triethylamine as a base to neutralize HCl byproducts .
  • Side Reaction Mitigation : Use inert atmospheres (N₂/Ar) to prevent oxidation and monitor reaction progress via TLC or HPLC .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., azetidine-O-methyl linkage at δ 3.5–4.0 ppm for methylene protons) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 219.67 for C₈H₁₄ClN₃O₂) .
  • X-ray Crystallography : Resolve stereochemistry of the azetidine ring and oxadiazole orientation .
  • HPLC-PDA : Purity assessment (>97%) with C18 columns and acetonitrile/water mobile phases .

Q. How can researchers screen the biological activity of this compound in preliminary assays?

  • Methodological Answer :
  • Antimicrobial Testing : Use microdilution assays (CLSI guidelines) against S. aureus (ATCC 25923) and E. coli (ATCC 25922), with MIC values compared to ampicillin controls .
  • Cytotoxicity : MTT assays on HEK-293 or HeLa cells (48-h exposure, IC₅₀ calculation) .
  • Enzyme Inhibition : Fluorescence-based assays for acetylcholinesterase or cyclooxygenase-2 (COX-2) to evaluate binding affinity (IC₅₀ < 10 µM suggests therapeutic potential) .

Advanced Research Questions

Q. What structural features of this compound influence its pharmacokinetic properties, and how can they be optimized?

  • Methodological Answer :
  • Lipophilicity : LogP values (~1.5–2.0) can be adjusted by modifying the azetidine-O-methyl group. Introducing polar substituents (e.g., -OH) improves aqueous solubility but may reduce membrane permeability .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation. Halogenation (e.g., -F) at the azetidine ring enhances stability .
  • Table: Substituent Effects on Bioactivity :
Substituent PositionModificationLogP ChangeMIC (µg/mL)
Azetidine-3-O--CH₂OCH₃+0.38.5
Oxadiazole-5--CH₂Cl+0.74.2
Data derived from analogs in .

Q. How can contradictory data on this compound’s mechanism of action be resolved?

  • Methodological Answer :
  • Target Identification : Use affinity chromatography or pull-down assays with biotinylated probes to isolate binding proteins (e.g., kinases or GPCRs) .
  • Computational Modeling : Molecular docking (AutoDock Vina) to predict interactions with COX-2 or bacterial DNA gyrase. Validate with site-directed mutagenesis .
  • Contradiction Case : Discrepancies in antimicrobial activity may arise from assay pH variations. Repeat tests at physiological pH (7.4) vs. acidic conditions (pH 5.5) to assess protonation effects .

Q. What strategies are effective in improving the solubility of this hydrochloride salt for in vivo studies?

  • Methodological Answer :
  • Co-solvents : Use PEG-400 or cyclodextrins (20% w/v) in saline to enhance solubility (>5 mg/mL) without precipitation .
  • Prodrug Design : Convert the hydrochloride to a phosphate ester prodrug, which hydrolyzes in vivo to release the active form .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (150–200 nm) for sustained release and improved bioavailability .

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